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Compound of Interest

Compound Name: 2,4-Dimethylpentane

Cat. No.: B089610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,4-dimethylpentane, a branched alkane of interest in various chemical and pharmaceutical

applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction
2,4-Dimethylpentane (C₇H₁₆) is a saturated hydrocarbon characterized by its branched

structure. Understanding its spectroscopic properties is crucial for its identification,

characterization, and quality control in research and industrial settings. This guide presents a

detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering valuable data for

scientists and researchers. Due to its molecular symmetry, the NMR spectra of 2,4-
dimethylpentane are notably simpler than its isomeric forms, providing a clear example of the

impact of molecular structure on spectroscopic output.[1][2]

Spectroscopic Data
The following sections present the key spectroscopic data for 2,4-dimethylpentane in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to

the symmetry of 2,4-dimethylpentane, its NMR spectra exhibit a reduced number of signals,

simplifying spectral interpretation.[1][2]

The proton NMR spectrum of 2,4-dimethylpentane is characterized by three distinct signals,

all appearing in the upfield region (0.8–1.2 ppm), which is typical for saturated hydrocarbons.[2]

The integration ratio of these signals is 12:2:2, corresponding to the different proton

environments in the molecule.[2]

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylpentane

Signal
Chemical Shift
(δ, ppm)

Integration Multiplicity Assignment

a ~0.89 12H Doublet

-CH₃ (C1, C5,

and the two

methyls on C2

and C4)

b ~1.12 2H Multiplet -CH₂- (C3)

c ~1.64 2H Multiplet -CH- (C2, C4)

Solvent: CDCl₃, Reference: TMS at 0.0 ppm. Data sourced from various spectral databases.

Owing to its symmetrical structure, the ¹³C NMR spectrum of 2,4-dimethylpentane displays

only three signals, indicating three unique carbon environments.[1] All signals are found in the

upfield region, characteristic of sp³ hybridized carbon atoms in alkanes.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethylpentane

Signal Chemical Shift (δ, ppm) Assignment

1 22.87
-CH₃ (C1, C5, and the two

methyls on C2 and C4)

2 25.60 -CH- (C2, C4)

3 48.85 -CH₂- (C3)
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Solvent: CDCl₃, Reference: TMS at 0.0 ppm. Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-dimethylpentane is relatively simple, dominated by absorptions

corresponding to C-H and C-C bond vibrations.[4] The absence of significant peaks outside of

these regions confirms the lack of functional groups.

Table 3: IR Spectroscopic Data for 2,4-Dimethylpentane

Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

2940 - 2880 Strong C-H Stretch CH₂, CH₃ groups

1480 - 1365 Strong C-H Bend CH₂, CH₃ groups

1175 - 1140 Strong C-C Skeletal C-(CH₃)₂ group

840 - 790 Strong C-C Skeletal C-(CH₃)₂ group

Sample preparation: Liquid film.[4]

Mass Spectrometry (MS)
The mass spectrum of 2,4-dimethylpentane is characterized by extensive fragmentation,

which is typical for branched alkanes. The molecular ion peak (M⁺) at m/z 100 is often weak or

absent due to the instability of the parent ion.[5] The base peak is typically observed at m/z 43.

Table 4: Mass Spectrometry Data for 2,4-Dimethylpentane

m/z Relative Intensity Proposed Fragment Ion

100 Weak [C₇H₁₆]⁺˙ (Molecular Ion)

85 Strong [C₆H₁₃]⁺

57 Strong [C₄H₉]⁺

43 Very Strong (Base Peak) [C₃H₇]⁺
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Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A solution of 2,4-dimethylpentane is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for protons, is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width

of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4

seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled experiment is typically run to simplify the spectrum to single lines for each unique

carbon. A larger number of scans (often several hundred to thousands) is required due to the

low natural abundance of ¹³C and its lower gyromagnetic ratio. A relaxation delay of 2-5

seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. Phase and baseline corrections are performed. For ¹H NMR, the signals are

integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2,4-dimethylpentane, a neat spectrum is

obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or
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potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

prepared sample is then placed in the spectrometer's sample holder. The spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is

usually sufficient to obtain a high-quality spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid such as 2,4-dimethylpentane, a direct insertion

probe or injection via a gas chromatograph (GC-MS) can be used. For direct insertion, a

small amount of the sample is introduced into the ion source where it is vaporized.

Ionization: Electron Ionization (EI) is the most common method for alkanes. The vaporized

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the

molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF)

analyzer.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of utilizing different spectroscopic

techniques to determine the structure of 2,4-dimethylpentane.
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Caption: Workflow for the structural elucidation of 2,4-dimethylpentane using spectroscopic

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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